Reduced Lipophilicity (LogP) Compared to Unsubstituted and 4-Methyl Piperidine Analogs
The 2-ethylpiperidine sulfonamide aniline exhibits a predicted LogP value of 2.70, which is notably lower than that of the unsubstituted analog, 4-(piperidin-1-ylsulfonyl)aniline (LogP 3.04), and the 4-methylpiperidine analog, 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline (LogP 3.29) [1]. A lower LogP indicates increased hydrophilicity and suggests superior aqueous solubility compared to these common alternatives, a critical factor for in vitro assay performance and bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.70 |
| Comparator Or Baseline | Unsubstituted analog (CAS 6336-68-1): 3.04; 4-Methyl analog (CAS 314285-39-7): 3.29 |
| Quantified Difference | Target compound LogP is 0.34 units lower than unsubstituted analog, and 0.59 units lower than 4-methyl analog |
| Conditions | Predicted LogP values derived from computational models (ACD/Labs Percepta or similar) as reported in respective chemical databases [1] |
Why This Matters
A lower LogP correlates with reduced non-specific binding and improved solubility, making this compound more amenable to aqueous-based biological assays and reducing the risk of precipitation during in vitro testing.
- [1] Ambinter. 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline. AMB6457730. View Source
